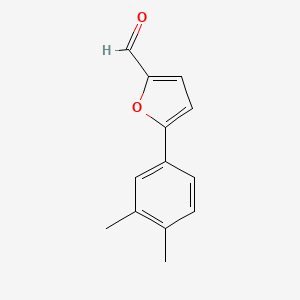

5-(3,4-Dimethylphenyl)furan-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3,4-Dimethylphenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol . It is a furan derivative, characterized by a furan ring substituted with a 3,4-dimethylphenyl group and an aldehyde functional group at the 2-position. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Métodos De Preparación

The synthesis of 5-(3,4-Dimethylphenyl)furan-2-carbaldehyde typically involves the following steps:

Análisis De Reacciones Químicas

5-(3,4-Dimethylphenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-(3,4-Dimethylphenyl)furan-2-carbaldehyde is utilized as a building block in synthesizing biologically active compounds. Its derivatives have shown potential as:

- Antibacterial Agents : Various studies indicate that derivatives of this compound exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. For instance, compounds derived from it have demonstrated inhibition zones of up to 24 mm against Staphylococcus aureus and 22 mm against Escherichia coli .

- Antifungal Agents : The compound has also been explored for its antifungal properties, showing efficacy against Candida albicans .

Materials Science

In materials science, this compound is employed in developing organic materials with specific electronic and optical properties. Its unique structure allows for the synthesis of polymers and other materials that can be used in electronic devices, sensors, and photonic applications .

Chemical Biology

This compound serves as a precursor for synthesizing molecular probes and bioactive molecules in chemical biology research. Its ability to interact with biological targets makes it valuable for studying enzyme activity and receptor interactions .

Case Studies

Several studies highlight the applications of this compound:

- Antibacterial Efficacy : A study synthesized various derivatives from this compound and tested their antibacterial properties. The results showed that specific modifications led to enhanced activity against resistant bacterial strains .

- Material Development : Research on the use of this compound in creating organic photovoltaic materials demonstrated its potential to improve efficiency due to its favorable electronic properties .

Mecanismo De Acción

The mechanism of action of 5-(3,4-Dimethylphenyl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The furan ring and aldehyde group play crucial roles in these interactions, facilitating binding to the target molecules and influencing their function .

Comparación Con Compuestos Similares

5-(3,4-Dimethylphenyl)furan-2-carbaldehyde can be compared with other furan derivatives, such as:

5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde: This compound has a trifluoromethyl group instead of the dimethyl groups, which can significantly alter its chemical properties and biological activity.

5-(4-Hydroxyphenyl)furan-2-carbaldehyde: The presence of a hydroxy group can enhance the compound’s reactivity and potential for forming hydrogen bonds, affecting its interactions with biological targets.

5-(3,4-Dimethoxyphenyl)furan-2-carbaldehyde: The methoxy groups can influence the compound’s electronic properties and its behavior in chemical reactions.

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.

Actividad Biológica

5-(3,4-Dimethylphenyl)furan-2-carbaldehyde is an organic compound with a furan ring and a substituted 3,4-dimethylphenyl group. Its biological activity has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound reflects its complex structure that combines aromatic and heterocyclic features. The presence of the aldehyde functional group (-CHO) plays a crucial role in its reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The aldehyde group can participate in nucleophilic addition reactions with biological nucleophiles such as amino acids, potentially leading to enzyme inhibition or activation.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of furan compounds have shown activity against various pathogens:

| Microorganism | Activity |

|---|---|

| Candida albicans | Inhibited at 64 µg/mL |

| Escherichia coli | Suppressed growth |

| Staphylococcus aureus | Inhibited growth |

These findings suggest that this compound may possess similar antimicrobial effects due to its structural characteristics .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies indicate that it can inhibit the proliferation of cancer cells by modulating several signaling pathways. For example, it has been reported to block the NF-κB signaling pathway, which is crucial for cell survival and proliferation in cancer .

Enzyme Inhibition

This compound may act as an inhibitor for various enzymes:

| Enzyme Target | Inhibition Type |

|---|---|

| CK2 | Inhibition observed |

| α-glucosidase | Potential inhibitory activity |

| PKC | Modulation noted |

These interactions highlight the compound's potential as a lead for developing therapeutic agents targeting specific enzymes involved in disease processes .

Case Studies and Research Findings

Several studies have explored the biological activities of furan derivatives similar to this compound:

- Antioxidant Activity : A study demonstrated that furan derivatives exhibited significant antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells.

- Cardioprotective Effects : Compounds derived from furan structures have shown cardioprotective effects in models of doxorubicin-induced cardiotoxicity, emphasizing their potential therapeutic applications in cardiac health .

Propiedades

IUPAC Name |

5-(3,4-dimethylphenyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9-3-4-11(7-10(9)2)13-6-5-12(8-14)15-13/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMWWGYBPMCJPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(O2)C=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.